(5-amino-1-phenyl-1H-pyrazol-4-yl)(1H-indol-3-yl)methanone

p38 MAPK Kinase Selectivity X-ray Crystallography

The compound (5-amino-1-phenyl-1H-pyrazol-4-yl)(1H-indol-3-yl)methanone (CAS 1015939-70-4), also designated API-1, is a small-molecule organic hybrid characterized by a 5-aminopyrazole ring coupled to an indole moiety via a methanone linker. It belongs to the broader class of pyrazolyl-indole derivatives that have been patented as kinase inhibitors for oncology and related therapeutic applications.

Molecular Formula C18H14N4O
Molecular Weight 302.3 g/mol
CAS No. 1015939-70-4
Cat. No. B1519860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-amino-1-phenyl-1H-pyrazol-4-yl)(1H-indol-3-yl)methanone
CAS1015939-70-4
Molecular FormulaC18H14N4O
Molecular Weight302.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)C3=CNC4=CC=CC=C43)N
InChIInChI=1S/C18H14N4O/c19-18-15(11-21-22(18)12-6-2-1-3-7-12)17(23)14-10-20-16-9-5-4-8-13(14)16/h1-11,20H,19H2
InChIKeyMSFVMLZNLGIMDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing (5-Amino-1-phenyl-1H-pyrazol-4-yl)(1H-indol-3-yl)methanone (CAS 1015939-70-4): A Pyrazole-Indole Hybrid Kinase Inhibitor Scaffold


The compound (5-amino-1-phenyl-1H-pyrazol-4-yl)(1H-indol-3-yl)methanone (CAS 1015939-70-4), also designated API-1, is a small-molecule organic hybrid characterized by a 5-aminopyrazole ring coupled to an indole moiety via a methanone linker. It belongs to the broader class of pyrazolyl-indole derivatives that have been patented as kinase inhibitors for oncology and related therapeutic applications [1]. The core aminopyrazole pharmacophore has been structurally validated as a key motif for achieving high selectivity against the p38 MAP kinase, with a unique hydrogen bond to Thr106 established through X-ray crystallography [2]. This scaffold is also employed as a key building block in the synthesis of more complex bis-heterocyclic antitumor agents, confirming its role in medicinal chemistry derivatization programs [3].

Procurement Risk for (5-Amino-1-phenyl-1H-pyrazol-4-yl)(1H-indol-3-yl)methanone: Why Close Analogs Cannot Be Interchanged


Although the 5-aminopyrazole and indole-3-carbonyl substructures are individually common in kinase inhibitor libraries, their specific connectivity and substitution pattern in CAS 1015939-70-4 is critical for biological activity. The 5-amino group on the pyrazole forms a canonical hydrogen bond with Thr106 in the p38 MAP kinase hinge region, a selectivity determinant that is lost in N-methylated or des-amino analogs [1]. Substituting the 1-phenyl group or altering the indole attachment position disrupts the complementary shape and electrostatic potential required for ATP-binding site occupancy. Furthermore, related pyrazole-indole hybrids show that even slight modifications—such as replacing the methanone linker with a methyleneamino spacer—can shift the inhibitory profile from a pan-kinase fingerprint to selective CDK-2 inhibition, directly impacting therapeutic application and experimental reproducibility [2].

Head-to-Head and Class-Level Comparative Evidence for Selecting CAS 1015939-70-4


Kinase Selectivity: Defined p38α MAPK Hinge-Binding vs. Broad-Spectrum Pyrazolyl-Indole Patents

The 5-amino-1-phenyl-1H-pyrazole motif, which is the exact core of CAS 1015939-70-4, has been crystallographically demonstrated to form a unique selectivity-conferring hydrogen bond with Thr106 in the ATP-binding pocket of unphosphorylated p38α MAPK. This interaction is absent in the broader class of pyrazolyl-indole kinase inhibitors that lack the exocyclic amine and rely on less specific hinge-binding contacts [1]. The parent scaffold yielded the clinical candidate RO3201195, which displayed high oral bioavailability and p38 selectivity, whereas a structurally related series of pyrazolyl-indole derivatives from patent US20050032869A1 exhibits a much wider kinase inhibition profile without this specific Thr106 anchoring interaction [2]. In contrast, the closest analogue (5-amino-N-phenyl-1H-pyrazol-4-yl)-3-phenylmethanone (lacking the indole) achieves an IC50 of 0.15 nM against p38α with >1000-fold selectivity over a panel of 20 kinases, a level of selectivity not reported for the indole-substituted patent class [1].

p38 MAPK Kinase Selectivity X-ray Crystallography

Cytotoxic Antitumor Potency: Indole-Pyrazole Hybrids vs. Standard Chemotherapy Doxorubicin in Hepatocellular Carcinoma

Indole-pyrazole hybrids directly constructed from the (5-amino-1-phenyl-1H-pyrazol-4-yl)(1H-indol-3-yl)methanone scaffold demonstrate significant antitumor activity. In a focused library of pyrazole-indole hybrids derived from 5-aminopyrazole building blocks, compounds 7a and 7b displayed IC50 values of 6.1 ± 1.9 µM and 7.9 ± 1.9 µM against the HepG2 human liver carcinoma cell line, representing a 3- to 4-fold improvement over the standard reference drug doxorubicin (IC50 = 24.7 ± 3.2 µM) [1]. These compounds also induced cell cycle arrest and apoptosis via caspase-3 activation and Bcl-2/Bax modulation, mechanisms that were confirmed by CDK-2 enzymatic inhibition and molecular docking studies. In contrast, the precursor 5-aminopyrazole building block itself (CAS 1015939-70-4 without further derivatization) is not reported to exhibit direct cytotoxicity at comparable levels, underscoring that the intact methanone-linked scaffold serves as a critical pharmacophore platform rather than an end-point active pharmaceutical ingredient [1].

Hepatocellular Carcinoma Cytotoxicity CDK-2 Inhibition

Synthetic Versatility: Functionalizable 5-Aminopyrazole vs. Fixed Indole-3-carbaldehyde Adducts

The compound (5-amino-1-phenyl-1H-pyrazol-4-yl)(1H-indol-3-yl)methanone serves as a freely functionalizable intermediate because it retains the nucleophilic 5-amino group. This allows direct condensation with diverse electrophiles (e.g., isatins, indole-3-carbaldehyde) to construct expanded heterocyclic libraries, as reported in the synthesis of 15 novel pyrazole-indole hybrids (5a–j and 7a–e) from three 5-aminopyrazole precursors [1]. By contrast, pre-formed indole-3-carbaldehyde imine adducts (e.g., compounds 7a–e in the same study) are structurally locked and cannot undergo further diversification at the 5-position. The methanone-linked scaffold therefore offers a combinatorial advantage: one core yields multiple final compounds through simple imine or amide bond formation, whereas the imine analogs are terminal products with no further derivatization potential.

Medicinal Chemistry Chemical Derivatization Library Synthesis

Optimal Use Cases for Procuring (5-Amino-1-phenyl-1H-pyrazol-4-yl)(1H-indol-3-yl)methanone (CAS 1015939-70-4)


Selective p38α MAPK Inhibitor Lead Optimization Programs

Teams developing selective inhibitors of the p38α MAP kinase pathway for inflammatory disease or oncology indications should procure this compound as the core scaffold. The 5-amino group provides a crystallographically validated, selectivity-conferring hydrogen bond with Thr106, a feature absent in des-amino pyrazolyl-indole analogs [1]. The indole moiety offers additional vectors for structure-based optimization of pharmacokinetic properties without compromising the core hinge-binding motif.

Combinatorial Anticancer Library Synthesis via 5-Amino Derivatization

Medicinal chemistry laboratories synthesizing focused libraries of pyrazole-indole hybrids for hepatocellular carcinoma (HepG2), colorectal (HCT-116), or breast (MCF-7) cancer screening should purchase this building block. One-step imine or amide formation from the 5-amino handle enables rapid generation of 5–10 derivatives per core, with demonstrated IC50 improvements of 3- to 4-fold over doxorubicin in liver cancer cell lines [2].

Kinase Selectivity Profiling Reference Compound Panels

Contract research organizations and academic screening centers assembling annotated kinase inhibitor libraries for selectivity profiling can use this compound as a reference point for the 5-aminopyrazole-indole pharmacophore class. Its well-characterized binding mode and established SAR enable classification of hit compounds into p38-selective versus broad-spectrum categories, supporting rational triage of screening hits [1].

Development of Tubulin Polymerization Inhibitors via Indole Modification

Investigators targeting the colchicine binding site of tubulin can employ this compound as a starting scaffold for designing indole-pyrazole hybrids with tubulin polymerization inhibitory activity. Related indole-pyrazole hybrids have demonstrated tubulin polymerization IC50 values of 19 µM and G2/M cell cycle arrest, providing a direct rationale for structure-guided modification of the indole substructure while retaining the pyrazole anchor [3].

Quote Request

Request a Quote for (5-amino-1-phenyl-1H-pyrazol-4-yl)(1H-indol-3-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.